molecular formula C17H14O3S B2560486 S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate CAS No. 329777-40-4

S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate

Cat. No.: B2560486
CAS No.: 329777-40-4
M. Wt: 298.36
InChI Key: STWGKBAITJADNV-WEVVVXLNSA-N
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Description

S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate: is an organic compound that belongs to the class of thioesters This compound is characterized by the presence of a 4-methylphenyl group and a 1,3-benzodioxol-5-yl group attached to a propenethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate typically involves the reaction of 4-methylthiophenol with 3-(1,3-benzodioxol-5-yl)-2-propenoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the desired thioester is complete .

Industrial Production Methods

Industrial production of This compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate: has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate: can be compared with other similar compounds such as:

    1-(1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one: Known for its psychoactive properties.

    1-(1,3-benzodioxol-5-yl)-2-butanamine: Investigated for its potential therapeutic effects.

    1-(1,3-benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one: Studied for its biological activities.

The uniqueness of This compound

Properties

IUPAC Name

S-(4-methylphenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3S/c1-12-2-6-14(7-3-12)21-17(18)9-5-13-4-8-15-16(10-13)20-11-19-15/h2-10H,11H2,1H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWGKBAITJADNV-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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